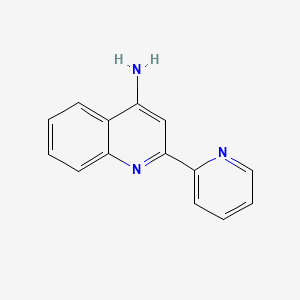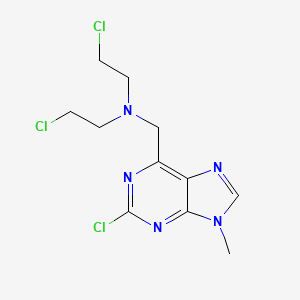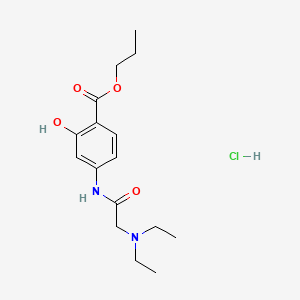
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is a synthetic compound that belongs to the class of salicylates. It is a derivative of salicylic acid, which is widely known for its use in various medicinal and cosmetic applications. This compound is characterized by the presence of a diethylamino group, an acetamido group, and a propyl ester moiety, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride typically involves multiple steps:
-
Formation of 4-(2-(diethylamino)acetamido)benzoic acid: : This intermediate can be synthesized by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions .
-
Esterification: : The intermediate 4-(2-(diethylamino)acetamido)benzoic acid is then esterified with propanol in the presence of a catalyst such as sulfuric acid to form the propyl ester.
-
Hydrochloride Formation: : Finally, the propyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the acetamido group, converting it to an amine.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl esters.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in topical formulations for skin conditions such as acne and psoriasis.
Industry: The compound is used in the formulation of various cosmetic products due to its keratolytic and exfoliating properties.
Wirkmechanismus
The mechanism of action of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride involves several molecular targets and pathways:
Keratolytic Action: The compound promotes the shedding of the outer layer of the skin by breaking down keratin, a protein that forms part of the skin structure.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: Known for its use in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A well-known analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino and acetamido groups enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
14025-40-2 |
|---|---|
Molekularformel |
C16H25ClN2O4 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
propyl 4-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-4-9-22-16(21)13-8-7-12(10-14(13)19)17-15(20)11-18(5-2)6-3;/h7-8,10,19H,4-6,9,11H2,1-3H3,(H,17,20);1H |
InChI-Schlüssel |
OBJDESHXGQQPKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=C(C=C1)NC(=O)CN(CC)CC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



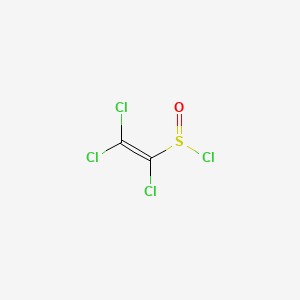
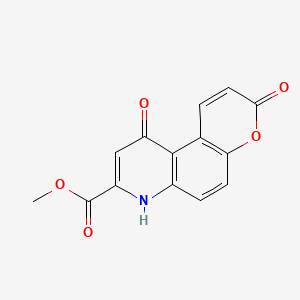
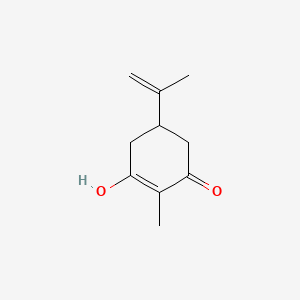


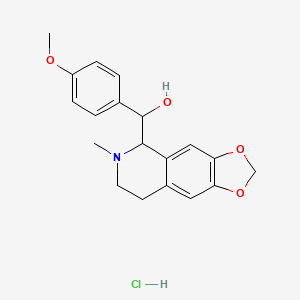
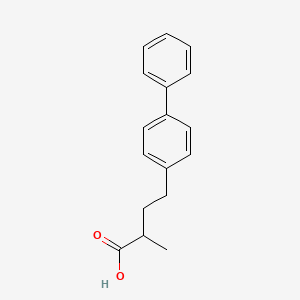

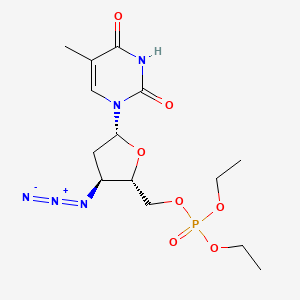
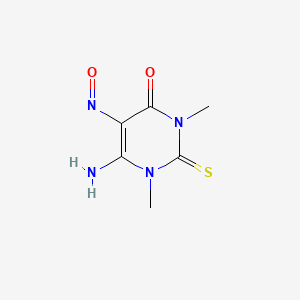
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
